1,7-Naphthyridine-2-carboxylic acid
Overview
Description
1,7-Naphthyridine-2-carboxylic acid is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse range of biological activities. This compound is a structural isomer of quinoline and has a wide range of applications in scientific research.
Scientific Research Applications
Hydrogen Bonding and Supramolecular Network Studies
Studies have explored the noncovalent weak interactions between organic bases like 5,7-dimethyl-1,8-naphthyridine-2-amine and carboxylic acid derivatives, shedding light on the role of 5,7-dimethyl-1,8-naphthyridine-2-amine in binding with carboxylic acids. This research has led to the preparation of anhydrous and hydrous multicomponent organic salts with acids ranging from monocarboxylic to tricarboxylic acids, such as p-nitrobenzoic acid and citric acid. The resulting crystalline forms, characterized by X-ray diffraction, IR, and elemental analysis, display 3D framework structures due to hydrogen bonds and other weak interactions (Jin et al., 2011).
Spectroscopic and Theoretical Studies
The solvatochromism of derivatives like 8-hydroxy-1,6-naphthyridin-5(6H)-one-7-carboxylic acid methyl ester has been investigated in various solvents. This research focuses on the relative stabilities of isomers, their interactions with solvents, and the formation of zwitterionic species in hydrogen bond donor solvents. Temperature effects on absorption bands and AM1 and PM3 semi-empirical calculations support these findings (Santo et al., 2003).
Luminescent Europium(III) Complexes
Highly luminescent, water-soluble Europium(III) complexes based on carboxyl-functionalized 1,5-naphthyridine derivatives exhibit strong luminescence, favorable photostability, and sensitive pH response behavior. These features make them potential candidates for bioimaging agents and pH probes (Wei et al., 2016).
Synthesis of Novel Naphthyridine Derivatives
The synthesis of novel 2,7-naphthyridine-3-carboxylic acid derivatives and their evaluation as antitumor agents have been reported. This includes the exploration of hydrolysis, chlorination, alkylation, and amination of naphthyridine esters, leading to compounds with potential antitumor activities (Wójcicka et al., 2013).
Synthesis of Novel Piperazine Derivatives
A study investigated the anxiolytic potential of novel carboxylic acid-based 1,8 naphthyridines as 5-HT3 receptor antagonists. Behavioral tests in mice, such as the light-dark aversion test and elevated plus maze test, highlighted significant effects, suggesting their potential in anxiolytic therapies (Mahesh et al., 2013).
Other Applications
Further studies have delved into the synthesis and spectroscopic properties of polyfunctionally substituted naphthyridines, the preparation of internally hydrogen-bonded naphthyridines as anti-HCMV compounds, and the exploration of naphthyridines in dye-sensitized solar cells, showcasing the diverse applications of 1,7-naphthyridine-2-carboxylic acid derivatives in various fields of scientific research (Perillo et al., 2009); (Chan et al., 2001); (Kukrek et al., 2006).
properties
IUPAC Name |
1,7-naphthyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-9(13)7-2-1-6-3-4-10-5-8(6)11-7/h1-5H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZWGRNUQFUDQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=CN=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40573086 | |
Record name | 1,7-Naphthyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40573086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-Naphthyridine-2-carboxylic acid | |
CAS RN |
316155-87-0 | |
Record name | 1,7-Naphthyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40573086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,7-naphthyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.